molecular formula C21H20O7 B043333 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose CAS No. 51255-12-0

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose

Cat. No. B043333
CAS RN: 51255-12-0
M. Wt: 384.4 g/mol
InChI Key: OKAAPNNOKHRHLI-PAMZHZACSA-N
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Description

Synthesis Analysis

The synthesis of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose involves multi-step chemical reactions starting from basic sugar molecules like D-ribose. E. Recondo and H. Rinderknecht (1959) detailed a simple 3-step synthesis starting from D-Ribose, which is methylated and then benzoylated to produce the tri-O-benzoyl derivative, followed by acetolysis to yield the target compound with good purity (Recondo & Rinderknecht, 1959). Other approaches include starting from inosine or guanosine, as discussed by Ishikawa et al. (1960), demonstrating various methodologies to attain the compound, highlighting its accessibility and the versatility of synthetic routes (Ishikawa, Nomura, Ueda, Ikehara, & Mizuno, 1960).

Scientific Research Applications

Benzofuran Derivatives and Biological Activities

Benzofuran is a key structural unit in many bioactive heterocycles, drawing attention for its vast biological activities. These include anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. Benzofuran derivatives, sharing a structural resemblance with 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose, have been identified as potent inhibitors against numerous diseases, viruses, fungi, microbes, and enzymes. The therapeutic potential of these derivatives is significantly enhanced by the presence of specific functional groups, such as -OH, -OMe, sulfonamide, or halogen, which contribute to their increased activity compared to reference drugs (Dawood, 2019).

Synthesis and Drug Development

The synthetic versatility of benzofuran compounds, including those derived from this compound, allows for the development of novel drugs. Recent advancements have led to the synthesis of benzofuran derivatives with improved bioavailability, which facilitates once-daily dosing and potential applications in treating skin diseases such as cancer or psoriasis. The unique structural features of benzofuran and its derivatives make them a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).

Antimicrobial and Antioxidant Properties

Benzofuran derivatives exhibit a wide range of biological activities, including antimicrobial and antioxidant effects. These compounds are found to be suitable structures for the development of new drugs, with some derivatives already used in clinical treatments for various skin diseases. The antimicrobial properties of benzofuran derivatives are particularly notable, positioning them as potential candidates for addressing antibiotic resistance issues (Hiremathad et al., 2015).

properties

IUPAC Name

[(2R,3S)-5-acetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-14(22)26-19-12-17(28-21(24)16-10-6-3-7-11-16)18(27-19)13-25-20(23)15-8-4-2-5-9-15/h2-11,17-19H,12-13H2,1H3/t17-,18+,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAAPNNOKHRHLI-PAMZHZACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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